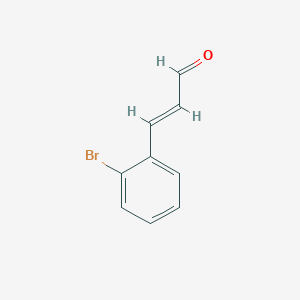

2-Bromocinnamaldehyde

説明

2-Bromocinnamaldehyde, also known as α-Bromocinnamaldehyde, is an organic compound with the linear formula C6H5CH=C(Br)CHO . It is commonly employed as an anti-mildew agent in commercial products . It has been used in the synthesis of 3,4-diaryl 1H-pyrazoles and in the preparation of spiro imidazolidine-oxazolidine intermediate via guanidinium ylide mediated aziridination .

Synthesis Analysis

The synthesis of α-Bromocinnamaldehyde involves stirring cinnamaldehyde and glacial acetic acid vigorously, adding bromine under cooling to react. Then, anhydrous potassium carbonate is added, the reaction is heated to reflux for half an hour, cooled, and the crude product is precipitated. The crude product is dissolved in ethanol and recrystallized to obtain a finished product with a yield of about 80% .Molecular Structure Analysis

The molecular structure of 2-Bromocinnamaldehyde has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .Chemical Reactions Analysis

2-Bromocinnamaldehyde has been involved in N-heterocyclic carbene (NHC)-catalyzed [3 + 4] annulation reactions . In these reactions, the activation of 2-bromocinnamaldehyde by the NHC catalyst occurs first, followed by a proton transfer promoted by HCO3− .Physical And Chemical Properties Analysis

2-Bromocinnamaldehyde appears as light yellow to ochre crystalline powder . It has a molecular weight of 211.06 and a density of 1.5±0.1 g/cm3 . The melting point is 70.5 °C and the boiling point is 304.4±30.0 °C at 760 mmHg .科学的研究の応用

Chemical Synthesis

2-Bromocinnamaldehyde is used in chemical synthesis due to its unique structure and reactivity. It is often used as a starting material or intermediate in the synthesis of various organic compounds .

Bactericidal Activity

A study published in PLOS ONE showed that 2-Bromocinnamaldehyde (Br-CA) has bactericidal activity against Escherichia coli. The study found that 200 μg/ml of Br-CA was capable of killing all E. coli cells during the exponential phase .

Eradication of Persisters

Persisters are cells that are tolerant to multiple antibiotics and can lead to recurrent infections and relapse after therapy. The same study in PLOS ONE found that Br-CA could eradicate persisters in Escherichia coli, indicating its potential to mitigate the antibiotics resistance crisis .

Fungicidal Properties

2-Bromocinnamaldehyde has been found to have fungicidal properties, making it useful in the control of fungal infections .

Genotoxicity Studies

2-Bromocinnamaldehyde has been used in genotoxicity studies to understand the genetic damage caused by halogenated compounds .

Research and Development

Due to its unique properties, 2-Bromocinnamaldehyde is often used in research and development in the fields of chemistry and biology .

作用機序

Target of Action

2-Bromocinnamaldehyde is a compound of practical interest, for example, as bactericides and fungicides It’s known that similar compounds can interact with proteins and nucleic acids .

Mode of Action

It has been shown to have a strong mutagenic effect in certain bacterial strains . This suggests that it may interact with its targets, causing changes that lead to mutations. The planar structure of halocinnamaldehydes, including 2-Bromocinnamaldehyde, can explain their frame-shift activity .

Biochemical Pathways

It has been shown to have a bactericidal effect against escherichia coli, suggesting that it may interfere with essential bacterial processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

2-Bromocinnamaldehyde has been shown to have a bactericidal effect against Escherichia coli, capable of killing all E. coli cells during the exponential phase . This suggests that the molecular and cellular effects of the compound’s action result in the death of the bacteria.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound It’s worth noting that neither thiourea (hydroxyl-radical scavenger) nor DPTA (Fe 3+ chelator to block the hydroxyl-radical) affected the bactericidal efficiency of the 2-Bromocinnamaldehyde to kill E. coli, indicating a ROS-independent bactericidal mechanism .

Safety and Hazards

特性

IUPAC Name |

(E)-3-(2-bromophenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDKLBQFMCVZKV-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

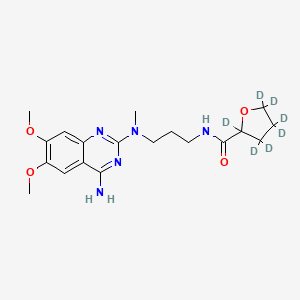

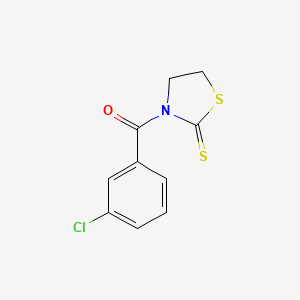

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1H-indazole-4-carboxamide](/img/structure/B3034046.png)

![3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B3034048.png)

![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) benzoate](/img/structure/B3034050.png)

![1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-](/img/structure/B3034055.png)

![3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B3034057.png)